![molecular formula C17H19F6N3O2 B10776333 4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic molecules known as hybrid peptides. It contains at least two different types of amino acids linked through a peptide bond. Its chemical formula is C17H19F6N3O2 . Unfortunately, specific information about its origin or natural occurrence is not available.
Vorbereitungsmethoden
The synthetic route to this compound involves replacing the triazolopiperazine ring of sitagliptin (a dipeptidyl peptidase IV inhibitor) with 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one . The resulting compound is potent (DPP-4 IC50 = 2.6 nM), selective, and efficacious in an oral glucose tolerance test in mice .
Regarding industrial production methods, further research would be needed to provide specific details.
Wissenschaftliche Forschungsanwendungen
- Chemistry : It could serve as a building block for designing novel hybrid peptides.
- Biology : Researchers might explore its interactions with biological targets.
- Medicine : Investigating its role in treating metabolic disorders or other conditions.
- Industry : Its unique structure may find applications in drug development or materials science.
Wirkmechanismus
The compound likely exerts its effects through interactions with molecular targets. Specifically, it inhibits dipeptidyl peptidase 4 (DPP-4), a key enzyme involved in glucose metabolism . Further studies would be needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Unfortunately, specific similar compounds are not mentioned in the available data. researchers may explore related hybrid peptides or DPP-4 inhibitors for comparison.
Eigenschaften
Molekularformel |
C17H19F6N3O2 |
|---|---|
Molekulargewicht |
411.34 g/mol |
IUPAC-Name |
4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C17H19F6N3O2/c18-11-7-13(20)12(19)5-9(11)4-10(24)6-15(27)26-3-1-2-25-16(28)14(26)8-17(21,22)23/h5,7,10,14H,1-4,6,8,24H2,(H,25,28)/t10-,14?/m1/s1 |
InChI-Schlüssel |
RMDAPSXWBVPVOG-IAPIXIRKSA-N |
Isomerische SMILES |
C1CNC(=O)C(N(C1)C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)CC(F)(F)F |
Kanonische SMILES |
C1CNC(=O)C(N(C1)C(=O)CC(CC2=CC(=C(C=C2F)F)F)N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


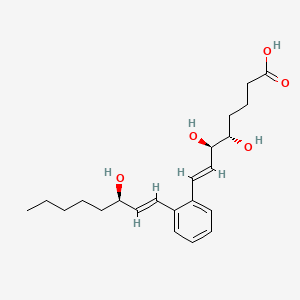
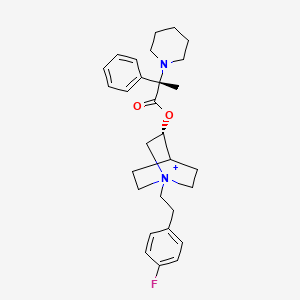
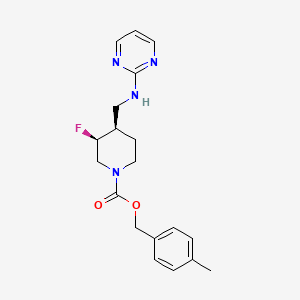
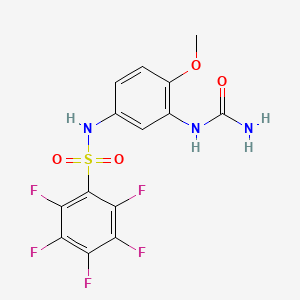
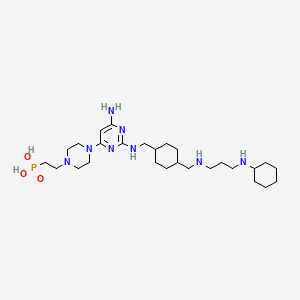
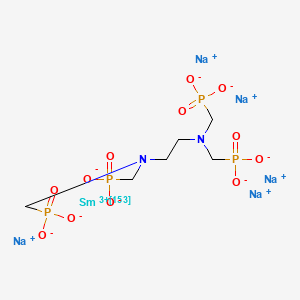


![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![Hydroxy(oxo)(3-{[(2Z)-4-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrimidin-2(5H)-ylidene]amino}phenyl)ammonium](/img/structure/B10776316.png)
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
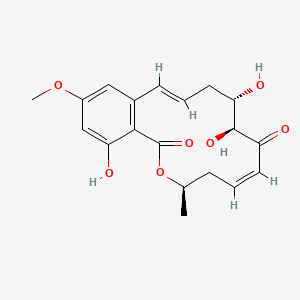
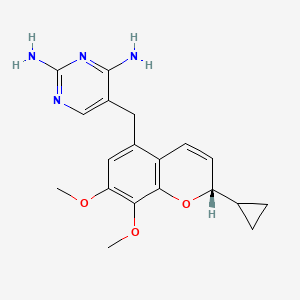
![Bis-1,2-{[(Z)-2carboxy-2-methyl-1,3-dioxane]-5-yloxycarbonyl}-piperazine](/img/structure/B10776346.png)
